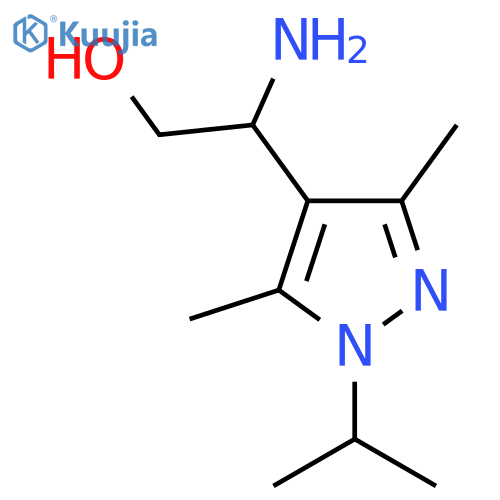Cas no 2229220-82-8 (2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol)

2229220-82-8 structure
商品名:2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol
2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol
- EN300-1742047
- 2229220-82-8
- 2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
-
- インチ: 1S/C10H19N3O/c1-6(2)13-8(4)10(7(3)12-13)9(11)5-14/h6,9,14H,5,11H2,1-4H3
- InChIKey: XKRWREZFLDUUJR-UHFFFAOYSA-N
- ほほえんだ: OCC(C1C(C)=NN(C(C)C)C=1C)N
計算された属性
- せいみつぶんしりょう: 197.152812238g/mol
- どういたいしつりょう: 197.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 64.1Ų
2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742047-1.0g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1742047-0.05g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1742047-5.0g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1742047-0.1g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1742047-10.0g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1742047-2.5g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1742047-0.5g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1742047-5g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1742047-0.25g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1742047-1g |
2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol |
2229220-82-8 | 1g |
$1214.0 | 2023-09-20 |
2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
2229220-82-8 (2-amino-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethan-1-ol) 関連製品
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
